BzATP三乙胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

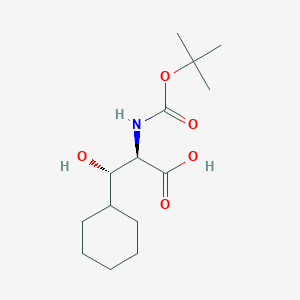

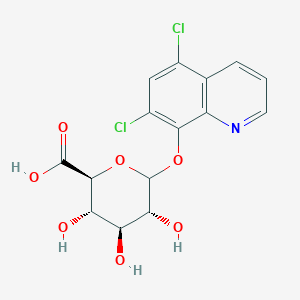

BzATP triethylammonium salt (BzATP) is a potent and selective agonist of the purinergic P2X7 receptor (P2X7R). It is a modified form of adenosine 5'-triphosphate (ATP), a purine nucleotide found in all living cells. BzATP is a stable, water-soluble compound that is used in scientific research to study the physiological and biochemical effects of the P2X7R.

科学研究应用

P2X7 Purinergic Receptor Agonist

BzATP Triethylammonium Salt is a prototypic P2X7 purinergic receptor agonist . It exhibits about 3-fold higher agonistic potency for induction of nucleotide channels than ATP . It activates the human, rat, and mouse receptors with EC50 values of 0.7, 3.6, and 285 μM, respectively .

Photo-affinity Analog of ATP

BzATP Triethylammonium Salt serves as a photo-affinity analog of ATP . This means it can be used in photo-affinity labeling studies to investigate the binding sites of ATP.

3. Substrate Analog for Submitochondrial Particle ATPase Activity BzATP Triethylammonium Salt can serve as a substrate analog for submitochondrial particle ATPase activity . This makes it useful in studies investigating the function and mechanism of ATPases.

Study of Cell Viability

BzATP Triethylammonium Salt induces a dose-dependent decrease in wild-type murine neural progenitor cell viability . This makes it a valuable tool in neurobiology research, particularly in studies related to neural progenitor cells.

Caspase-3 Activity

BzATP Triethylammonium Salt induces an increase in caspase-3 activity . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death. Therefore, BzATP Triethylammonium Salt can be used in research related to apoptosis.

P2X Receptor Activation

While BzATP Triethylammonium Salt is not selective for P2X7, it can potently activate other P2X receptors . This makes it a useful tool in research related to purinergic signaling.

作用机制

- BzATP triethylammonium salt primarily acts as a potent agonist of the P2X7 receptor . This receptor is a member of the purinergic receptor family and is involved in cellular responses to extracellular ATP.

- Unlike ATP, BzATP exhibits significantly higher efficacy in receptor activation, making it approximately 5 to 10 times more potent .

- Downstream effects include the activation of inflammatory pathways, cytokine release, and modulation of immune cell function .

- BzATP triethylammonium salt has an empirical formula of C₂₄H₂₄N₅O₁₅P₃ · 3C₆H₁₅N and a molecular weight of 1018.96 g/mol .

- It is soluble in water (100 mM) and should be stored at −20°C .

- BzATP-induced activation of the P2X7 receptor leads to diverse effects:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOVBTNCGADRTH-WBLDMZOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N6O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745566 |

Source

|

| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

816.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BzATP triethylammonium salt | |

CAS RN |

112898-15-4 |

Source

|

| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)